3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid
Overview
Description
3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid is an organic compound with the molecular formula C12H14ClNO4 It is a derivative of phenoxyacetic acid and contains a chloro and methyl group on the phenyl ring, making it a chlorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid typically involves the following steps:
Chlorination: The starting material, 2-methylphenol, undergoes chlorination to form 4-chloro-2-methylphenol.
Esterification: The chlorinated phenol is then esterified with chloroacetic acid to produce 4-chloro-2-methylphenoxyacetic acid.
Amidation: The ester is then reacted with an amine, such as glycine, under appropriate conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, use of catalysts, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces substituted phenoxyacetic acid derivatives
Scientific Research Applications
3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Mecoprop: A similar compound with the structure 2-(4-chloro-2-methylphenoxy)propanoic acid.
MCPA: Another related compound, 2-methyl-4-chlorophenoxyacetic acid, also used as a herbicide.
Uniqueness
3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid is unique due to its amide functional group, which differentiates it from other phenoxyacetic acid derivatives. This functional group may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-8-6-9(13)2-3-10(8)18-7-11(15)14-5-4-12(16)17/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJGSFMQOTVTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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